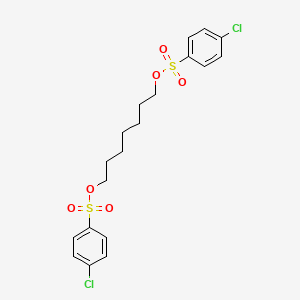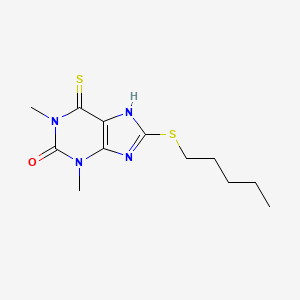
Theophylline, 8-pentylthio-6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-pentylthio-6-thio-, is a chemical compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles, particularly in the bronchial airways. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of pentylthio and thio groups to theophylline’s structure potentially modifies its pharmacological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-pentylthio-6-thio-, involves several steps. One common method starts with theophylline as the base compound. The introduction of the pentylthio group can be achieved through a nucleophilic substitution reaction, where a pentylthiol reacts with a halogenated derivative of theophylline. The thio group can be introduced through a similar substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of theophylline, 8-pentylthio-6-thio-, would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-pentylthio-6-thio-, can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pentylthio and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with fewer sulfur atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Theophylline, 8-pentylthio-6-thio-, has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and pentylthio substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions where xanthine derivatives are beneficial.
Mécanisme D'action
The mechanism of action of theophylline, 8-pentylthio-6-thio-, is likely similar to that of theophylline. It may act as a phosphodiesterase inhibitor, increasing the levels of cyclic AMP in cells, leading to bronchodilation and other effects. The addition of pentylthio and thio groups may alter its binding affinity and specificity for molecular targets, potentially enhancing or modifying its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A well-known xanthine derivative used in respiratory therapy.
Caffeine: Another xanthine derivative with stimulant effects.
Theobromine: Found in chocolate, similar in structure and effects to theophylline.
Uniqueness
Theophylline, 8-pentylthio-6-thio-, is unique due to the presence of pentylthio and thio groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. These modifications can potentially lead to improved therapeutic effects or reduced side effects.
Propriétés
Numéro CAS |
4791-37-1 |
|---|---|
Formule moléculaire |
C12H18N4OS2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,3-dimethyl-8-pentylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(17)16(3)10(8)18/h4-7H2,1-3H3,(H,13,14) |
Clé InChI |
JZZUDDHWRDPDEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


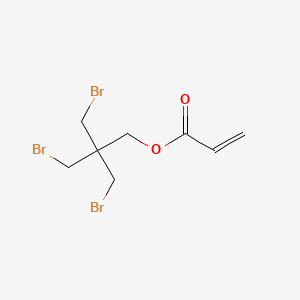
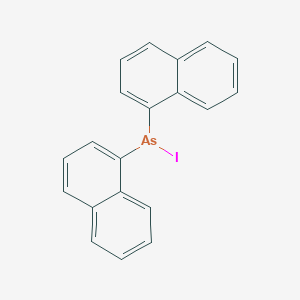

acetic acid](/img/structure/B14735949.png)
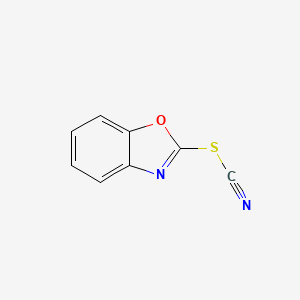
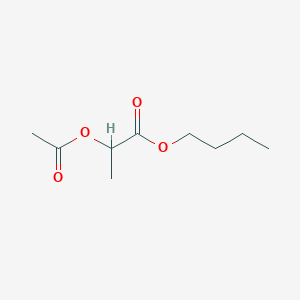
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
